molecular formula C18H16ClNO3S B2563691 4-chloro-N-(2-ethoxyphenyl)naphthalene-1-sulfonamide CAS No. 2305531-31-9

4-chloro-N-(2-ethoxyphenyl)naphthalene-1-sulfonamide

Cat. No.: B2563691
CAS No.: 2305531-31-9
M. Wt: 361.84
InChI Key: QDAYFIHHQAKDBR-UHFFFAOYSA-N
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Description

4-chloro-N-(2-ethoxyphenyl)naphthalene-1-sulfonamide is a chemical compound that belongs to the class of naphthalene sulfonamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The compound’s structure consists of a naphthalene ring substituted with a sulfonamide group, a chlorine atom, and an ethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-ethoxyphenyl)naphthalene-1-sulfonamide typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitronaphthalene.

    Reduction: The nitronaphthalene is then reduced to form aminonaphthalene.

    Sulfonation: Aminonaphthalene undergoes sulfonation using chlorosulfonic acid to introduce the sulfonamide group.

    Substitution: The sulfonamide is then reacted with 2-ethoxyaniline in the presence of a suitable base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-ethoxyphenyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a wide range of substituted naphthalene derivatives.

Scientific Research Applications

4-chloro-N-(2-ethoxyphenyl)naphthalene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or dyes.

    Biological Studies: The compound may be used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-ethoxyphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonamide: Lacks the chlorine and ethoxyphenyl groups, making it less versatile.

    4-chloro-N-phenylsulfonamide: Similar structure but lacks the naphthalene ring, affecting its chemical properties.

    N-(2-ethoxyphenyl)naphthalene-1-sulfonamide: Lacks the chlorine atom, which may influence its reactivity and applications.

Uniqueness

4-chloro-N-(2-ethoxyphenyl)naphthalene-1-sulfonamide is unique due to the presence of both the chlorine atom and the ethoxyphenyl group, which enhance its reactivity and versatility in various chemical reactions and applications.

Properties

IUPAC Name

4-chloro-N-(2-ethoxyphenyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO3S/c1-2-23-17-10-6-5-9-16(17)20-24(21,22)18-12-11-15(19)13-7-3-4-8-14(13)18/h3-12,20H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDAYFIHHQAKDBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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